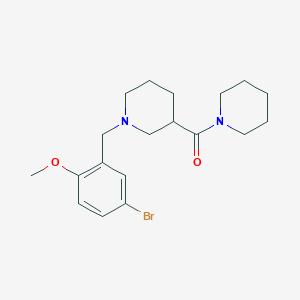
(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a brominated methoxybenzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methanone linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-methoxybenzyl bromide.
Nucleophilic Substitution: The brominated intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to form 1-(5-bromo-2-methoxybenzyl)piperidine.
Acylation: The final step involves the acylation of the piperidine derivative with piperidin-1-ylmethanone chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of (1-(5-bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.
Biological Research: It is used as a tool compound to investigate the biological pathways and mechanisms involved in various diseases.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. The brominated methoxybenzyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests potential activity as a modulator of central nervous system functions.
相似化合物的比较
Similar Compounds
(1-(2-Methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone: Lacks the bromine atom, resulting in different pharmacological properties.
(1-(5-Bromo-2-hydroxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.
(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(morpholin-4-yl)methanone: Substitutes the piperidine ring with a morpholine ring, leading to different binding affinities and pharmacological effects.
Uniqueness
The presence of both the brominated methoxybenzyl group and the dual piperidine rings in (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone imparts unique chemical and biological properties. This combination enhances its potential as a lead compound in drug discovery and its versatility in various chemical reactions.
属性
分子式 |
C19H27BrN2O2 |
|---|---|
分子量 |
395.3 g/mol |
IUPAC 名称 |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H27BrN2O2/c1-24-18-8-7-17(20)12-16(18)14-21-9-5-6-15(13-21)19(23)22-10-3-2-4-11-22/h7-8,12,15H,2-6,9-11,13-14H2,1H3 |
InChI 键 |
POCCWDXEMQOTQF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















